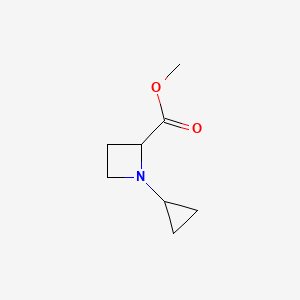

Methyl 1-cyclopropylazetidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-cyclopropylazetidine-2-carboxylate” is a chemical compound with the CAS Number: 1042413-86-4 . It has a molecular weight of 155.2 and its IUPAC name is methyl 1-cyclopropylazetidine-2-carboxylate . The compound is typically stored at a temperature of 4°C and it is in liquid form .

Molecular Structure Analysis

The molecular formula of “Methyl 1-cyclopropylazetidine-2-carboxylate” is C8H13NO2 . The Inchi Code of the compound is 1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 1-cyclopropylazetidine-2-carboxylate” is a liquid and it is stored at a temperature of 4°C . The compound has a molecular weight of 155.2 and its molecular formula is C8H13NO2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

Wittig Olefination in Amino Acid Synthesis : The behavior of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with stabilized and semi-stabilized ylids in Wittig olefination demonstrates its utility in synthesizing cyclopropyl amino acids. This process highlights a method for generating structurally complex amino acids, which could be similar in concept to the modifications and synthesis routes applicable for Methyl 1-cyclopropylazetidine-2-carboxylate (Cativiela, Díaz-de-Villegas, & Jiménez, 1996).

Enzymatic Inhibition and Molecular Interaction

Enzyme Inhibitor Synthesis : The synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) deaminase, outlines a methodology for creating enzyme inhibitors. Such research could be paralleled in studies involving Methyl 1-cyclopropylazetidine-2-carboxylate to explore its potential as an enzyme inhibitor or to study its interaction with biological molecules (Zhao & Liu, 2002).

Drug Discovery and Antibacterial Agents

Antibacterial Activity : The study on fluoronaphthyridines and their derivatives, including cycloalkylamino modifications, for in vitro and in vivo antibacterial activities, provides an example of how structural modifications of compounds can enhance their biological activity. Research into Methyl 1-cyclopropylazetidine-2-carboxylate could similarly investigate its potential antibacterial properties or its role as a building block in medicinal chemistry (Bouzard et al., 1992).

Safety and Hazards

The compound has several hazard statements including H226, H314, and H335 . Some of the precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Direcciones Futuras

Azetidines, which “Methyl 1-cyclopropylazetidine-2-carboxylate” is a part of, are fascinating four-membered nitrogen-containing heterocycles . They have important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .

Propiedades

IUPAC Name |

methyl 1-cyclopropylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDRDCJZKAQCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclopropylazetidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)

![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)

![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)